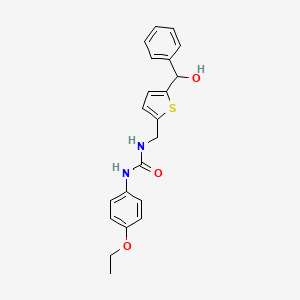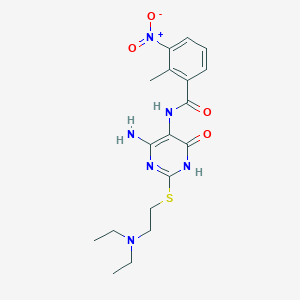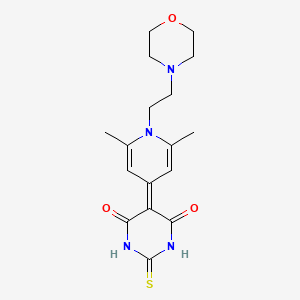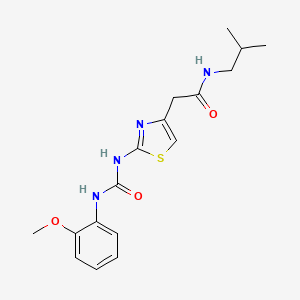![molecular formula C16H12N6O2S B2877229 3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 1903684-07-0](/img/structure/B2877229.png)
3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a triazolo ring, a pyridazin ring, and a pyridine ring. Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The triazole ring in the compound can interact with enzymes and receptors in biological systems, leading to potential use as an antibacterial agent. This could be particularly useful in the development of new treatments for multidrug-resistant pathogens .
Antifungal Applications
Similar to their antibacterial properties, triazole compounds also exhibit antifungal activity. This compound could be synthesized and studied for its efficacy against fungal infections, potentially expanding the arsenal of antifungal drugs like fluconazole and voriconazole .
Anticancer Research
The structural complexity of this compound suggests potential for cytotoxic activity against cancer cell lines. Research could focus on synthesizing this compound and evaluating its effectiveness in inhibiting the growth of cancer cells, particularly breast cancer cell lines .
Antiviral Potential
Given the versatility of triazole derivatives in biological systems, there’s a possibility that this compound could exhibit antiviral properties. It could be synthesized and tested against various viral infections, contributing to the development of new antiviral medications .
Antidepressant and Anxiolytic Effects
The triazole core is present in several antidepressant and anxiolytic drugs. Investigating this compound’s interaction with neurological pathways could lead to the discovery of new treatments for depression and anxiety disorders .
Antiepileptic and Anticonvulsant Uses
Compounds containing the triazole moiety, such as rufinamide, have antiepileptic and anticonvulsant effects. Research into this compound’s potential in these areas could provide insights into new therapeutic options for epilepsy and seizure disorders .
Anti-inflammatory and Analgesic Properties
Triazole derivatives can also serve as anti-inflammatory and analgesic agents. This compound could be explored for its ability to reduce inflammation and pain, which would be beneficial in conditions like arthritis or chronic pain syndromes .
Antidiabetic Activity
The presence of a triazole ring in antidiabetic drugs indicates that this compound might have applications in managing diabetes. Studies could be conducted to assess its role in glucose metabolism and insulin regulation .
Propriétés
IUPAC Name |
1-oxido-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c23-16(11-3-1-7-21(24)10-11)17-9-15-19-18-14-6-5-12(20-22(14)15)13-4-2-8-25-13/h1-8,10H,9H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNUOXBRVIRUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)
![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)
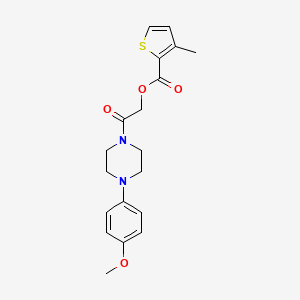
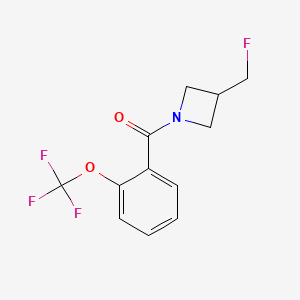

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)

![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)
